Cas no 499209-44-8 (Butyl 1-oxo-3,4-dihydro-1H-isochromene-3-carboxylate)

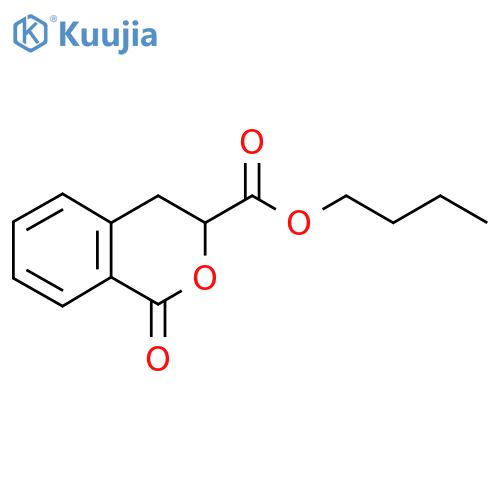

499209-44-8 structure

商品名:Butyl 1-oxo-3,4-dihydro-1H-isochromene-3-carboxylate

CAS番号:499209-44-8

MF:C14H16O4

メガワット:248.274444580078

CID:4937519

Butyl 1-oxo-3,4-dihydro-1H-isochromene-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- Butyl 1-oxoisochroman-3-carboxylate

- butyl 1-oxo-3,4-dihydro-1H-isochromene-3-carboxylate

- butyl 1-oxo-3,4-dihydroisochromene-3-carboxylate

- SMR000072184

- MLS000087988

- HMS1591G01

- HMS2425N20

- butyl 1-oxoisochromane-3-carboxylate

- STK867495

- ST50078253

- Butyl 1-oxo-3,4-dihydro-1H-isochromene-3-carboxylate

-

- インチ: 1S/C14H16O4/c1-2-3-8-17-14(16)12-9-10-6-4-5-7-11(10)13(15)18-12/h4-7,12H,2-3,8-9H2,1H3

- InChIKey: SOACZEKLCAOMDI-UHFFFAOYSA-N

- ほほえんだ: O1C(C2C=CC=CC=2CC1C(=O)OCCCC)=O

計算された属性

- せいみつぶんしりょう: 248.10485899 g/mol

- どういたいしつりょう: 248.10485899 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 5

- 複雑さ: 313

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 248.27

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 52.6

Butyl 1-oxo-3,4-dihydro-1H-isochromene-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM292540-10g |

Butyl 1-oxoisochroman-3-carboxylate |

499209-44-8 | 97% | 10g |

$1636 | 2021-06-17 | |

| Chemenu | CM292540-5g |

Butyl 1-oxoisochroman-3-carboxylate |

499209-44-8 | 97% | 5g |

$1169 | 2021-06-17 | |

| Crysdot LLC | CD11115986-5g |

Butyl 1-oxoisochroman-3-carboxylate |

499209-44-8 | 97% | 5g |

$1240 | 2024-07-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1402655-1g |

Butyl 1-oxoisochromane-3-carboxylate |

499209-44-8 | 97% | 1g |

¥4321.00 | 2024-05-11 | |

| Chemenu | CM292540-10g |

Butyl 1-oxoisochroman-3-carboxylate |

499209-44-8 | 97% | 10g |

$1636 | 2022-06-11 | |

| Chemenu | CM292540-1g |

Butyl 1-oxoisochroman-3-carboxylate |

499209-44-8 | 97% | 1g |

$421 | 2021-06-17 | |

| Chemenu | CM292540-5g |

Butyl 1-oxoisochroman-3-carboxylate |

499209-44-8 | 97% | 5g |

$1169 | 2022-06-11 | |

| Chemenu | CM292540-1g |

Butyl 1-oxoisochroman-3-carboxylate |

499209-44-8 | 97% | 1g |

$421 | 2022-06-11 | |

| Crysdot LLC | CD11115986-1g |

Butyl 1-oxoisochroman-3-carboxylate |

499209-44-8 | 97% | 1g |

$446 | 2024-07-17 | |

| Crysdot LLC | CD11115986-10g |

Butyl 1-oxoisochroman-3-carboxylate |

499209-44-8 | 97% | 10g |

$1736 | 2024-07-17 |

Butyl 1-oxo-3,4-dihydro-1H-isochromene-3-carboxylate 関連文献

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

-

Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

-

5. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

499209-44-8 (Butyl 1-oxo-3,4-dihydro-1H-isochromene-3-carboxylate) 関連製品

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

TAIXING JOXIN BIO-TEC CO.,LTD.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬